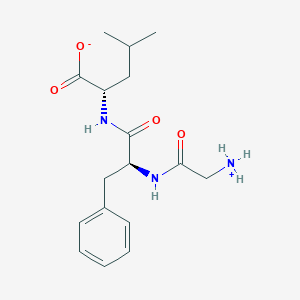

![molecular formula C19H20NO4+ B091226 (12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol CAS No. 15583-51-4](/img/structure/B91226.png)

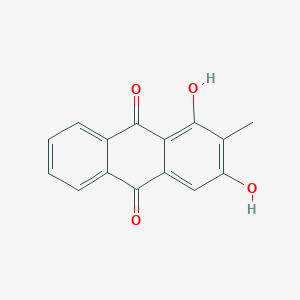

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is a naturally occurring alkaloid that belongs to the isoquinoline family. It is known for its unique 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety, which is often found in natural products with significant pharmacological properties . This compound exhibits antitumor and antileukemia activities and has been studied for its ability to inhibit tubulin polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol can be synthesized through various methods. One approach involves the enantioselective synthesis of its derivative, cryptowolinol, via a palladium-catalyzed C(sp3)-H arylation with a chiral N-heterocyclic carbene ligand . This method proceeds via parallel kinetic resolution, achieving high enantioselectivity and yield .

Another method involves the multi-component reaction of 1-aroyl dihydroisoquinolines, activated alkynes, and alcohols to form pyrrolo[2,1-a]isoquinoline derivatives . This approach is advantageous due to its efficiency and the ability to tolerate various functional groups .

Industrial Production Methods

The use of palladium-catalyzed reactions and multi-component reactions are promising for industrial applications due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its corresponding N-oxide derivatives.

Reduction: Reduction of cryptowoline can lead to the formation of dihydro derivatives.

Substitution: Substitution reactions involving cryptowoline can introduce various functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Electrophilic and nucleophilic reagents, such as alkyl halides and organometallic reagents, are used under various conditions.

Major Products Formed

Oxidation: N-oxide derivatives of cryptowoline.

Reduction: Dihydro derivatives of cryptowoline.

Substitution: Functionalized isoquinoline derivatives.

Aplicaciones Científicas De Investigación

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[108002,1004,8

Mecanismo De Acción

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for cell division . By binding to tubulin, cryptowoline disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other well-known antitumor agents, such as paclitaxel .

Comparación Con Compuestos Similares

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol is structurally related to other isoquinoline alkaloids, such as cryptaustoline and cryptowolinol . These compounds share the 5,6-dihydropyrrolo[2,1-a]isoquinoline moiety and exhibit similar biological activities . cryptowoline is unique due to its specific substitution pattern and higher potency in inhibiting tubulin polymerization .

List of Similar Compounds

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Propiedades

Número CAS |

15583-51-4 |

|---|---|

Fórmula molecular |

C19H20NO4+ |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(12R)-16-methoxy-1-methyl-5,7-dioxa-1-azoniapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol |

InChI |

InChI=1S/C19H19NO4/c1-20-4-3-11-6-17(22-2)16(21)8-13(11)15(20)5-12-7-18-19(9-14(12)20)24-10-23-18/h6-9,15H,3-5,10H2,1-2H3/p+1/t15-,20?/m1/s1 |

Clave InChI |

IKSFKQZQIJEJKE-IWPPFLRJSA-O |

SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |

SMILES isomérico |

C[N+]12CCC3=CC(=C(C=C3[C@H]1CC4=CC5=C(C=C24)OCO5)O)OC |

SMILES canónico |

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC5=C(C=C24)OCO5)O)OC |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)

![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)

![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)